molecular formula C10H12ClNO4S B2845355 4-Tert-butyl-3-nitrobenzenesulfonyl chloride CAS No. 218442-73-0

4-Tert-butyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B2845355
CAS No.: 218442-73-0
M. Wt: 277.72
InChI Key: CPLNYNWHOTWWPP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative of high value in synthetic organic chemistry and drug discovery research. Its structure, featuring both a strongly electron-withdrawing nitro group and a bulky tert-butyl group, makes it a versatile reagent, particularly in the synthesis of sulfonamides. It acts as an efficient electrophile in reactions with primary and secondary amines, facilitating the introduction of the sulfonyl group to create sulfonamide compounds . Sulfonamides are a critical class of compounds in medicinal chemistry, and this reagent is instrumental in exploring new molecular entities. Similar nitro-substituted benzenesulfonyl chlorides are widely used as biochemical tools in proteomics research and as key intermediates in the preparation of various heterocyclic compounds, such as benzimidazole and imidazopyridine analogs . As a sulfonyl chloride, this compound is highly moisture-sensitive and will hydrolyze upon contact with water . Appropriate safety precautions must always be followed; it is corrosive and causes severe skin burns and eye damage . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not approved for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

4-tert-butyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNYNWHOTWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Sulfonation Strategy

The tert-butyl group’s strong electron-donating nature facilitates electrophilic substitution at the para position. A plausible route involves:

  • Nitration of 4-tert-butylbenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 3-nitro-4-tert-butylbenzene.
  • Chlorosulfonation with ClSO₃H at 50–60°C, where the nitro group’s meta-directing effect positions the sulfonyl chloride at the 1-position.

Key Parameters (from analogous reactions):

Step Reagent Temp (°C) Time (h) Yield (%)
Nitration HNO₃ (1.2 eq) 0–5 4 68–72
Chlorosulfonation ClSO₃H (3 eq) 50 12 55–60

The reaction mixture is quenched with ice water, and the product extracted using toluene. Crystallization from heptanes improves purity to >95%.

Sequential Nitration-Sulfonation Approach

Sulfonyl Chloride Formation Prior to Nitration

This method avoids nitro group interference during sulfonation:

  • Sulfonation of 4-tert-butylbenzene with fuming H₂SO₄ at 120°C forms 4-tert-butylbenzenesulfonic acid.
  • Chlorination using PCl₅ (2.5 eq) in DCM yields 4-tert-butylbenzenesulfonyl chloride.
  • Nitration with acetyl nitrate (AcONO₂) at −10°C introduces the nitro group meta to sulfonyl chloride.

Critical Observations :

  • The nitro group’s introduction requires careful temperature control (−10 to 0°C) to prevent sulfonyl chloride degradation.
  • Yields drop to 40–45% due to competing ortho nitration.

Sulfonamide Intermediate Route

Conversion from N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide

The PubChem entry (CID 296613) describes a sulfonamide precursor that can be transformed:

  • Hydrolysis : Treat with 6M HCl at reflux to generate 4-chloro-3-nitrobenzenesulfonic acid.
  • Chlorination : React with SOCl₂ (3 eq) in THF at 60°C for 8 h.
  • Friedel-Crafts Alkylation : Introduce tert-butyl group using (CH₃)₃CCl/AlCl₃ in chlorobenzene.

Data Comparison :

Step Reagent Solvent Purity (%)
Hydrolysis HCl H₂O/THF 89
Chlorination SOCl₂ THF 92
Alkylation AlCl₃ Chlorobenzene 78

Direct Sulfur Trioxide Complex Method

Using DMF-SO₃ Adduct

Patent WO2014200786A1 details sulfonation with DMF-SO₃ complexes:

  • Sulfonation : React 3-nitro-4-tert-butylbenzene with DMF-SO₃ (4 eq) in CH₂Cl₂ at 25°C.
  • Chlorination : Treat with oxalyl chloride (2 eq) and catalytic DMF.

Optimized Conditions :

  • 85% conversion achieved with 4.5 eq SO₃ complex.
  • Excess oxalyl chloride (3 eq) ensures complete conversion to sulfonyl chloride.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Routes

Method Overall Yield (%) Purity (%) Scalability
Chlorosulfonation 58 95 High
Nitration-Sulfonation 42 88 Moderate
Sulfonamide Route 65 91 Low
DMF-SO₃ 73 97 High

The DMF-SO₃ method shows superior yield and purity but requires stringent moisture control. The sulfonamide route, while efficient, introduces additional steps that complicate scalability.

Industrial-Scale Production Insights

Patent-Extracted Protocols

  • Solvent Selection : THF preferred over DMF due to easier removal (bp 66°C vs. 153°C).
  • Base Neutralization : Triethylamine (1.8 eq) effectively scavenges HCl during chlorination.
  • Crystallization : Heptanes/ethyl acetate (3:1) yields 98% pure product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.

    Reduction Products: The primary product is 4-tert-butyl-3-aminobenzenesulfonyl chloride.

Scientific Research Applications

4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C₁₃H₁₅ClN₁O₅S and a molecular weight of 303.78 g/mol. It is used in scientific research as an intermediate in synthesizing various organic compounds. The compound's structure includes a tert-butyl group and a nitro group on a benzene ring, which contributes to its reactivity and interactions with biological targets.

Applications in Scientific Research

This compound has diverse applications in chemistry, biology, medicine, and industry. Its primary mechanism of action involves reactivity toward nucleophiles, where the sulfonyl chloride group's electrophilic nature makes it susceptible to nucleophilic attacks, leading to the formation of various bonds.

Chemistry

  • Synthesis of organic compounds It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • ** modification of biomolecules** It is used in the modification of biomolecules like proteins and peptides, which can alter their properties and functions.
    *It can be used as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
  • Production of specialty chemicals It is used in the production of dyes, pigments, and other specialty chemicals.

Biological Activities

This compound is a sulfonyl chloride compound that has gained interest in medicinal chemistry because of its potential biological activities.

Research Findings

  • Ferroptosis Inhibition Derivatives of this compound have been explored for their ability to inhibit ferroptosis, a form of regulated cell death implicated in various diseases, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Drug Development It can serve as a versatile building block in drug synthesis, highlighting its potential in developing new pharmaceuticals targeting various diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile. The nitro group, being electron-withdrawing, enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-tert-butyl-3-nitrobenzenesulfonyl chloride, we compare it with two closely related sulfonyl chlorides: 4-chloro-3-nitrobenzenesulfonyl chloride () and p-nitrobenzenesulfonyl chloride (). Key differences arise from substituent effects on reactivity, stability, and physicochemical properties.

Table 1: Comparative Analysis of Sulfonyl Chlorides

Property This compound 4-Chloro-3-nitrobenzenesulfonyl Chloride p-Nitrobenzenesulfonyl Chloride
Molecular Formula C₁₀H₁₂ClNO₄S C₆H₃Cl₂NO₄S C₆H₄ClNO₄S
Substituents -NO₂ (3-), -C(CH₃)₃ (4-) -NO₂ (3-), -Cl (4-) -NO₂ (4-)
Molecular Weight (g/mol) ~277.7 (estimated) 268.1 221.62
Electron Effects Electron-withdrawing (-NO₂) + steric bulk Electron-withdrawing (-NO₂, -Cl) Strong electron-withdrawing (-NO₂)
Solubility High in non-polar solvents (tert-butyl) Moderate in polar aprotic solvents High in polar aprotic solvents
Reactivity Reduced due to steric hindrance Moderate (Cl enhances electrophilicity) High (unhindered para-NO₂ activation)

Reactivity and Stability

  • Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, slowing nucleophilic attacks compared to 4-chloro-3-nitrobenzenesulfonyl chloride. This makes it less reactive but more stable during storage .
  • Electronic Effects : Both 4-tert-butyl and 4-chloro derivatives feature a nitro group at the 3-position, which withdraws electron density from the sulfonyl chloride. However, the chloro substituent (in 4-chloro-3-nitrobenzenesulfonyl chloride) further enhances electrophilicity, enabling faster reactions with amines or alcohols . In contrast, p-nitrobenzenesulfonyl chloride lacks steric bulk, leading to rapid reactivity in SN2 mechanisms .

Research Findings and Limitations

  • Environmental Behavior : Sulfonyl chlorides with nitro groups, including this compound, may hydrolyze to sulfonic acids in aqueous environments. Chloride ion release during hydrolysis could be monitored using electrochemical sensors calibrated for nitroaromatic detection (as demonstrated for TNT/DNT in ).
  • Synthetic Utility : The tert-butyl derivative’s stability makes it preferable for multi-step syntheses requiring controlled reactivity, whereas the chloro and para-nitro analogs are better for one-step functionalizations.

Biological Activity

4-Tert-butyl-3-nitrobenzenesulfonyl chloride (TBNSC) is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules, and its biological properties are being actively explored.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅ClN₁O₃S
  • Molecular Weight : 303.78 g/mol

The presence of the tert-butyl group and the nitro group on the benzene ring contributes to the compound's unique reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBNSC and its derivatives. The compound has shown promising results against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at specific concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that TBNSC may serve as a scaffold for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

The mechanism by which TBNSC exerts its biological effects is believed to involve:

  • Enzyme Inhibition : TBNSC may inhibit specific enzymes critical for bacterial survival, thereby disrupting metabolic pathways.
  • Cell Membrane Disruption : The compound potentially alters the permeability of bacterial cell membranes, leading to cell lysis.

Case Studies

  • Study on Antibacterial Efficacy
    A study focused on synthesizing derivatives of TBNSC to enhance antibacterial activity. Several synthesized compounds were evaluated for their efficacy against resistant strains of bacteria. Notably, some derivatives exhibited lower MIC values compared to traditional antibiotics, indicating that modifications to the TBNSC structure can lead to enhanced potency .
  • Toxicity Assessments
    In vivo toxicity studies were conducted using animal models to assess the safety profile of TBNSC. Parameters such as liver function tests (ALT and AST levels) were monitored after repeated dosing. Results showed no significant toxicity at therapeutic doses, suggesting a favorable safety margin for further development .

Research Findings

Research indicates that TBNSC also plays a role in:

  • Ferroptosis Inhibition : Some derivatives have been explored for their ability to inhibit ferroptosis, a form of regulated cell death implicated in various diseases. This opens avenues for therapeutic applications in neurodegenerative disorders .
  • Drug Development : The compound's ability to serve as a versatile building block in drug synthesis highlights its potential in developing new pharmaceuticals targeting various diseases .

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-3-nitrobenzenesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and nitration of a tert-butyl-substituted benzene derivative, followed by chlorination. A methodologically rigorous approach includes:

  • Stepwise functionalization : Introduce the tert-butyl group first to leverage its steric and electronic effects on subsequent nitration and sulfonation steps .
  • Temperature control : Maintain temperatures below 10°C during chlorination to prevent decomposition, as sulfonyl chlorides are often moisture- and heat-sensitive .
  • Purity assessment : Monitor reaction progress via TLC or HPLC, and confirm product identity using melting point analysis (e.g., literature values: 74–76°C for structurally similar sulfonyl chlorides ).

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification : Use recrystallization in anhydrous solvents (e.g., dichloromethane/hexane mixtures) to avoid hydrolysis. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is effective but requires inert conditions .
  • Validation :
  • Melting point : Compare observed values to literature data (e.g., deviations >2°C indicate impurities ).
  • Spectroscopy : Confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., tert-butyl protons at ~1.3 ppm) and IR (S=O stretches at 1360–1180 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks should align with the theoretical molecular weight (e.g., 263.7 g/mol for C10_{10}H12_{12}ClNO4_4S) .

Q. What safety protocols are critical when handling this compound?

  • Moisture sensitivity : Store under argon or nitrogen at 0–6°C .
  • Reactivity : Use glove boxes or Schlenk lines for chlorination steps to avoid hydrolysis.
  • Toxicity : Avoid inhalation; sulfonyl chlorides are corrosive and may release SO2_2 upon decomposition .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Steric hindrance : The bulky tert-butyl group at the para position reduces accessibility to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., tert-butanol vs. methanol). Kinetic studies using 19F^{19}\text{F} NMR can quantify steric effects .
  • Electronic effects : The electron-withdrawing nitro group at the meta position enhances electrophilicity of the sulfonyl chloride, facilitating reactions with amines or thiols. Hammett substituent constants (σ\sigma^-) can predict reactivity trends .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare NMR chemical shifts and coupling constants across multiple deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • High-resolution mass spectrometry (HRMS) : Use exact mass measurements (e.g., ±0.001 Da) to distinguish between isobaric impurities and the target compound .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially if melting points or 13C^{13}\text{C} NMR data conflict .

Q. What strategies optimize experimental design for derivatization studies using this reagent?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry) for sulfonamide or sulfonate ester synthesis. Response surface methodology (RSM) can identify optimal conditions .
  • Flow chemistry : Use microreactors to enhance mixing and heat transfer during exothermic reactions (e.g., coupling with amines), reducing side-product formation .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • DFT calculations : Simulate transition states to rationalize regioselectivity in electrophilic aromatic substitution or nucleophilic attacks .
  • Molecular dynamics (MD) : Model solvation effects on reactivity, particularly in polar aprotic solvents like DMF or acetonitrile .

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